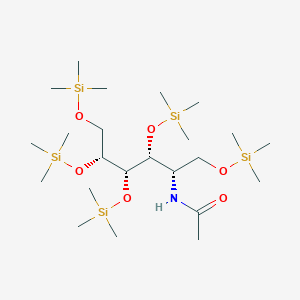
D-木糖-1,4-内酯
描述
D-Xylono-1,4-lactone is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an O-glycoside that can be rearranged to form intermediates for zaragozic acids through the [1,2]-Wittig rearrangement .
Synthesis Analysis
Aldonolactones, which include D-Xylono-1,4-lactone, are typically synthesized by selective anomeric oxidation of unprotected aldoses with bromine . They can also be prepared by dehydrogenation of unprotected or partially protected alditols and aldoses catalyzed by a transition metal complex in the presence of a hydrogen acceptor .Molecular Structure Analysis
The molecular formula of D-Xylono-1,4-lactone is C5H8O5, and its molecular weight is 148.11 .Chemical Reactions Analysis
D-Xylono-1,4-lactone can be rearranged to form intermediates for zaragozic acids through the [1,2]-Wittig rearrangement . It is also involved in reactions catalyzed by the enzyme xylono-1,4-lactonase .Physical And Chemical Properties Analysis
D-Xylono-1,4-lactone is a crystalline compound . Its empirical formula is C5H8O5, and its molecular weight is 148.11 .科学研究应用
Biochemical Research
D-Xylono-1,4-lactone: is utilized in biochemical research as a substrate to study the activity of enzymes such as lactonases . These enzymes play a crucial role in the catabolism of small 1,4-lactone-5-phosphate sugars, which are potential energy sources for various organisms .
Pharmaceutical Development
This compound is an intermediate in the synthesis of zaragozic acids . Zaragozic acids are significant due to their role in inhibiting S.cervisiae , which is a model organism for studying sterol synthesis . This inhibition is crucial for developing drugs that target cholesterol biosynthesis pathways.
作用机制
Target of Action
The primary target of D-Xylono-1,4-lactone is the enzyme xylono-1,4-lactonase . This enzyme belongs to the family of hydrolases, specifically those acting on carboxylic ester bonds .
Mode of Action
D-Xylono-1,4-lactone interacts with xylono-1,4-lactonase in a hydrolysis reaction . The enzyme catalyzes the conversion of D-xylono-1,4-lactone and water into D-xylonate . This reaction is part of the enzyme’s role in the pentose and glucuronate interconversions .
Biochemical Pathways
D-Xylono-1,4-lactone participates in the pentose and glucuronate interconversions pathway . The conversion of D-xylono-1,4-lactone to D-xylonate by xylono-1,4-lactonase is a key step in this pathway .
Pharmacokinetics
The conversion of d-xylono-1,4-lactone to d-xylonate by xylono-1,4-lactonase suggests that the compound is metabolized in organisms that express this enzyme .
Result of Action
The hydrolysis of D-xylono-1,4-lactone by xylono-1,4-lactonase results in the production of D-xylonate . This conversion is a crucial step in the pentose and glucuronate interconversions pathway .
Action Environment
The action of D-Xylono-1,4-lactone is influenced by the presence of the xylono-1,4-lactonase enzyme . Therefore, the compound’s action, efficacy, and stability may vary depending on the organism and the specific cellular environment in which it is present .
安全和危害
属性
IUPAC Name |
(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3+,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOKHACJLGPRHD-FLRLBIABSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(=O)O1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@H](C(=O)O1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315147 | |
| Record name | D-Xylono-1,4-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Xylono-1,4-lactone | |
CAS RN |
15384-37-9 | |
| Record name | D-Xylono-1,4-lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15384-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Xylono-1,4-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of D-xylono-1,4-lactone?
A1: D-Xylono-1,4-lactone is a five-membered ring lactone derived from D-xylose. While specific spectroscopic data isn't detailed in the provided research, its molecular formula is C5H8O5, and its molecular weight is 148.11 g/mol [].
Q2: Can you describe a specific application of D-xylono-1,4-lactone in synthetic chemistry?
A2: D-Xylono-1,4-lactone serves as a valuable starting material in the multi-step synthesis of (1R,4S,5S)-N-(benzyloxycarbonyl)-4-[(diethoxyphosphinyl)methyl]-3-oxa-6-azabicyclo[3.1.0]hexan-2-one. This compound belongs to the 2,3-aziridino gamma-lactone family, which are of interest for their biological activities [].
Q3: What is known about the enzymatic hydrolysis of D-xylono-1,4-lactone?
A4: The enzyme xylonolactonase (EC 3.1.1.68), found in organisms like Caulobacter crescentus, catalyzes the hydrolysis of D-xylono-1,4-lactone []. This enzyme utilizes a mononuclear iron center for its activity, making it distinct from other lactonases that often rely on divalent cations like Ca2+ or Zn2+ [, ].
Q4: How does the enzymatic hydrolysis of D-xylono-1,4-lactone compare to the non-enzymatic reaction?
A5: The presence of the xylonolactonase enzyme significantly accelerates the hydrolysis of D-xylono-1,4-lactone. Research suggests that the iron-bound enzyme can enhance the reaction rate by a factor of 100 compared to the non-enzymatic process []. This highlights the catalytic efficiency of this enzyme in facilitating the breakdown of D-xylono-1,4-lactone.
Q5: Are there other lactones that xylonolactonase can hydrolyze?
A6: While D-xylono-1,4-lactone is a primary substrate, xylonolactonase from Caulobacter crescentus can also hydrolyze D-glucono-1,5-lactone, albeit at a lower rate (10-fold enhancement compared to non-enzymatic hydrolysis) []. This suggests a degree of substrate flexibility for this enzyme.
Q6: Are there any known phosphorylated derivatives of D-xylono-1,4-lactone and what is their significance?
A7: Yes, D-xylono-1,4-lactone-5-phosphate is a known phosphorylated derivative. This compound is specifically hydrolyzed by a novel lactonase found in Mycoplasma synoviae 53 and Mycoplasma agalactiae PG2. This discovery was made possible through a combination of techniques including protein structure determination, molecular docking, gene context analysis, and library screening [].
Q7: How was the substrate specificity of the novel lactonase from Mycoplasma species determined?
A8: A multifaceted approach was employed to pinpoint the substrate specificity of this enzyme. Initial insights came from analyzing the enzyme's crystal structure and performing molecular docking studies. This information guided the selection of potential substrates for empirical screening. Gene context analysis further supported the identified substrate profile [].
Q8: Why is the discovery of this novel lactonase significant?
A9: This finding is significant for several reasons. Firstly, it sheds light on a previously uncharacterized metabolic pathway in Mycoplasma species. Secondly, it expands our understanding of the substrate diversity within the amidohydrolase superfamily. Finally, this discovery provides a blueprint for future identification of substrates for related enzymes, which could be valuable in various biotechnological applications [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



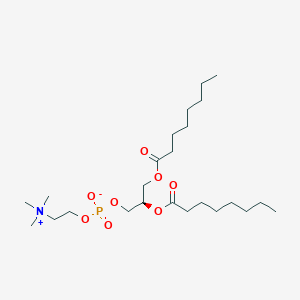
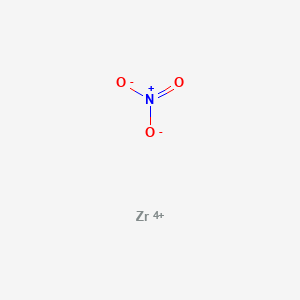

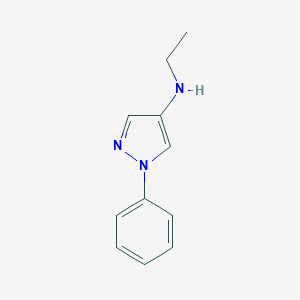

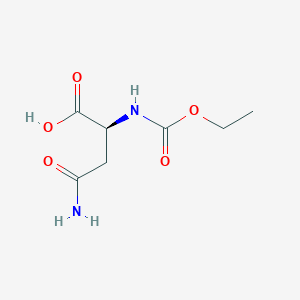
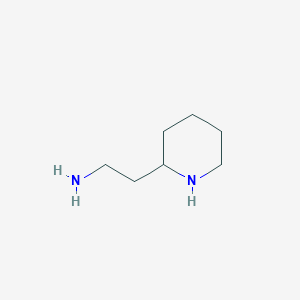
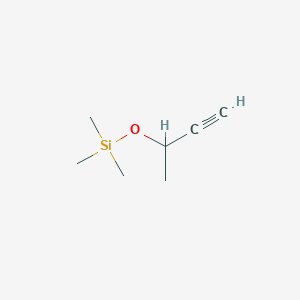
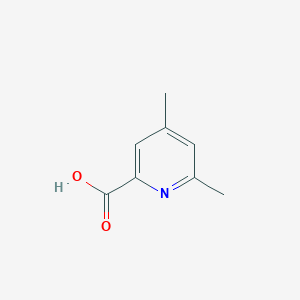
![3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one](/img/structure/B96642.png)
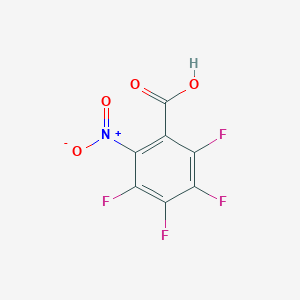
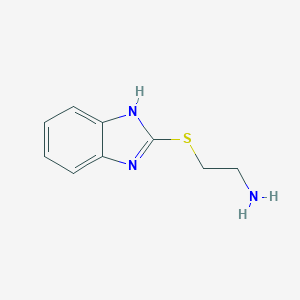
![Diethyl {[(4-methylpyridin-2-yl)amino]methylidene}propanedioate](/img/structure/B96649.png)
